molecular formula C12H16BrNO B1344530 2-bromo-N-(2-phenylethyl)butanamide CAS No. 1119453-00-7

2-bromo-N-(2-phenylethyl)butanamide

Cat. No.: B1344530
CAS No.: 1119453-00-7
M. Wt: 270.17 g/mol
InChI Key: QTNRUXYLOPXKOU-UHFFFAOYSA-N
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Description

2-Bromo-N-(2-phenylethyl)butanamide is a brominated amide derivative characterized by a butanamide backbone with a bromine atom at the C2 position and a 2-phenylethyl group attached to the nitrogen atom. Its molecular formula is C₁₂H₁₄BrNO, with a molecular weight of 268.14 g/mol (calculated based on structural analogs in and ).

Properties

IUPAC Name

2-bromo-N-(2-phenylethyl)butanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16BrNO/c1-2-11(13)12(15)14-9-8-10-6-4-3-5-7-10/h3-7,11H,2,8-9H2,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTNRUXYLOPXKOU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)NCCC1=CC=CC=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-N-(2-phenylethyl)butanamide typically involves the bromination of butanamide derivatives followed by the introduction of the phenylethyl group. One common method includes the reaction of butanamide with bromine in the presence of a suitable catalyst to form the bromo derivative. This intermediate is then reacted with 2-phenylethylamine under controlled conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and amination processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems and advanced purification techniques, such as recrystallization and chromatography, is essential to achieve high purity levels required for research and industrial applications .

Chemical Reactions Analysis

Types of Reactions

2-bromo-N-(2-phenylethyl)butanamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-bromo-N-(2-phenylethyl)butanamide has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: Employed in the study of biochemical pathways and as a probe in molecular biology experiments.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-bromo-N-(2-phenylethyl)butanamide involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biochemical pathways. The bromine atom and the phenylethyl group play crucial roles in its binding affinity and specificity towards these targets. Detailed studies on its molecular interactions and pathways are essential to understand its full potential and applications .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Physicochemical Properties

The table below compares 2-bromo-N-(2-phenylethyl)butanamide with four structurally related brominated amides:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notes
This compound C₁₂H₁₄BrNO 268.14 Phenylethyl group Discontinued; limited availability
2-Bromo-N-(3-methylphenyl)butanamide C₁₁H₁₄BrNO 256.14 3-Methylphenyl group Discontinued; CAS 42276-53-9
2-Bromo-N-(3-ethylphenyl)butanamide C₁₂H₁₆BrNO 270.17 3-Ethylphenyl group Higher hydrophobicity; CAS 1119450-43-9
2-Bromo-N-(2-cyanophenyl)butanamide C₁₁H₁₁BrN₂O 267.12 2-Cyanophenyl group Increased polarity due to nitrile
2-(4-Bromophenyl)-N-(2-methoxyphenyl)acetamide C₁₅H₁₃BrNO₂ 334.18 Methoxyphenyl, bromophenyl Acetamide backbone; antimicrobial potential
Key Observations:

Substituent Effects: Phenylethyl vs. Aryl Groups: The phenylethyl group in the target compound introduces a flexible aliphatic chain compared to rigid aryl substituents (e.g., methylphenyl or cyanophenyl). This may influence solubility and binding interactions in biological systems. Electron-Withdrawing Groups: The 2-cyanophenyl analog (C₁₁H₁₁BrN₂O) exhibits enhanced polarity due to the nitrile group, which could improve solubility in polar solvents. Alkyl vs.

Backbone Variations: The acetamide derivative (C₁₅H₁₃BrNO₂) in demonstrates how shortening the carbon chain (butanamide → acetamide) and adding a methoxy group can alter bioactivity. Such modifications are linked to antimicrobial properties in phenylacetamide derivatives.

Notes and Limitations

These values are critical for practical applications.

Research Implications : Structural analogs with methoxy or nitrile groups () highlight opportunities for derivatization to enhance bioactivity or solubility.

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